5-Chloroacenaphthene

Descripción general

Descripción

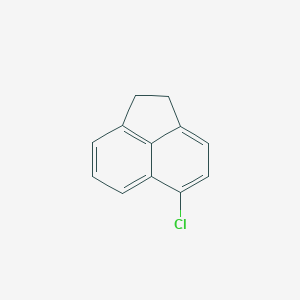

5-Chloroacenaphthene is an organic compound that features a combination of a benzene ring and a naphthalene ring with a chlorine atom attached. It is a colorless crystalline solid with a melting point of 63-65°C and a boiling point of 376-378°C . This compound is used primarily as an intermediate in organic synthesis, particularly in the production of fluorescent dyes and pharmaceuticals .

Métodos De Preparación

The preparation of 5-Chloroacenaphthene can be achieved through several synthetic routes:

Chlorination of Acenaphthene: This method involves the direct chlorination of acenaphthene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.

Industrial production methods often utilize the chlorination of acenaphthene due to its efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

5-Chloroacenaphthene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 5-chloroacenaphthenequinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 5-chloroacenaphthenehydroquinone, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1.1. Chemical Synthesis and Reactions

5-Chloroacenaphthene serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

- Electrophilic Substitution Reactions : The presence of the chlorine atom enhances the electrophilic character of the aromatic system, facilitating substitution reactions with nucleophiles. This property is exploited in synthesizing more complex aromatic compounds .

- Formation of Heterocycles : this compound can undergo reactions that lead to the formation of heterocyclic compounds. For example, it has been used in the synthesis of pyridinium salts through condensation reactions with nitrogen-containing nucleophiles .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Electrophilic Substitution | Reaction with nucleophiles (e.g., amines) | Substituted acenaphthenes |

| Heterocycle Formation | Condensation with pyridinium salts | Quinolizinium salts |

| Wittig Reaction | Reaction with phosphoranes | α,β-Unsaturated ketones |

Biochemical Applications

2.1. Biotransformation Studies

Research has shown that microorganisms can metabolize this compound, leading to various biotransformation products. Studies involving strains such as Beijerinckia sp. have demonstrated the ability to convert this compound into less toxic metabolites through enzymatic processes . This biotransformation is crucial for understanding the environmental fate of chlorinated PAHs.

2.2. Toxicological Studies

Toxicological assessments have indicated that chlorinated PAHs, including this compound, can exhibit cytotoxic effects on plant cells. For instance, studies have shown that exposure to this compound can induce chromosomal aberrations in test organisms like Allium cepa, highlighting its potential genotoxicity . Such findings are essential for evaluating the environmental risks associated with chlorinated compounds.

Environmental Science

3.1. Environmental Monitoring and Assessment

Due to its persistence and potential toxicity, this compound is a candidate for monitoring in environmental studies focused on PAH contamination. Its detection in soil and water samples can provide insights into pollution sources and degradation pathways.

3.2. Remediation Strategies

Understanding the degradation pathways of this compound is vital for developing effective bioremediation strategies. Microbial communities capable of degrading chlorinated PAHs could be harnessed for cleaning contaminated sites, thus mitigating environmental impacts .

Case Studies

Case Study 1: Biotransformation by Beijerinckia sp.

In a study examining the biotransformation capabilities of Beijerinckia sp., researchers found that this microorganism could effectively metabolize this compound into less harmful compounds under controlled laboratory conditions. The metabolites were analyzed using techniques such as HPLC and mass spectrometry, confirming their identity and potential lower toxicity compared to the parent compound .

Case Study 2: Toxicological Impact on Plant Cells

A study investigating the effects of various chlorinated PAHs on plant cells demonstrated that exposure to this compound resulted in significant chromosomal damage in Allium cepa assays. The results indicated a dose-dependent relationship between exposure levels and the frequency of aberrations observed, underscoring the need for further research into its ecological risks .

Mecanismo De Acción

The mechanism of action of 5-Chloroacenaphthene involves its interaction with molecular targets through various pathways:

Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.

Comparación Con Compuestos Similares

5-Chloroacenaphthene can be compared with other similar compounds such as:

Acenaphthene: Unlike this compound, acenaphthene does not have a chlorine atom, making it less reactive in certain substitution reactions.

5-Bromoacenaphthene: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and applications due to the larger atomic size and different electronegativity of bromine.

5-Iodoacenaphthene: Similar to this compound, but with an iodine atom, this compound exhibits unique reactivity patterns due to the even larger atomic size and different chemical properties of iodine.

The uniqueness of this compound lies in its specific reactivity patterns and applications, particularly in the synthesis of fluorescent dyes and pharmaceuticals.

Actividad Biológica

5-Chloroacenaphthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its biological activities, particularly in the fields of toxicology, microbiology, and medicinal chemistry. This article delves into the compound's biological activity, highlighting its effects on various biological systems, including its cytotoxic properties and potential applications in cancer therapy.

1. Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, particularly in human cancer cell lines.

-

Case Study: Anticancer Activity

- A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines. The results indicated significant inhibition of cell viability, with IC50 values ranging from 10 to 25 µM across different cell lines, suggesting a potent anticancer effect .

- Mechanism of Action

2. Microbial Interactions

This compound has also been studied for its interactions with microbial systems. Research indicates that certain bacteria can metabolize this compound, leading to biotransformation products that may have distinct biological activities.

- Biodegradation Studies

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Caspase activation |

| HepG2 | 25 | DNA fragmentation |

Table 2: Microbial Biotransformation of this compound

| Bacterial Strain | Transformation Product | Yield (%) |

|---|---|---|

| Beijerinckia sp. | Acenaphthenone | 85 |

| Pseudomonas sp. | Chlorinated metabolites | 70 |

Propiedades

IUPAC Name |

5-chloro-1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDFXORSALFWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200078 | |

| Record name | Acenaphthene, 5-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5209-33-6 | |

| Record name | 5-Chloroacenaphthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005209336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroacenaphthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphthene, 5-chloro- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloroacenaphthene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLP66QV9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.